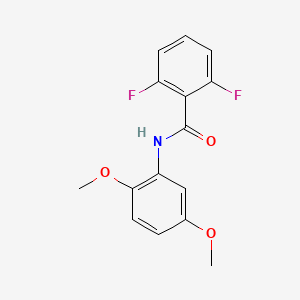

N-(2,5-dimethoxyphenyl)-2,6-difluorobenzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(2,5-dimethoxyphenyl)-2,6-difluorobenzamide and related compounds involves multiple steps including fluorination, condensation reactions, and hydrolysis. For example, 2,6-Difluorobenzamide, a related compound, was synthesized from 2,6-dichlorobenzonitrile via fluorination and hydrolysis with hydrogen peroxide, achieving an overall product yield of 80.5% and a melting point of 145.4 to 145.6°C. The product structure was characterized by IR spectrometry and 1H NMR spectrometry, indicating a process featuring high yield, good product quality, and minimal environmental pollution (Li Xiu-lian, 2009).

Molecular Structure Analysis

Molecular structure analysis of compounds related to N-(2,5-dimethoxyphenyl)-2,6-difluorobenzamide, such as N-(2,3-Difluorophenyl)-2-fluorobenzamide, reveals co-planar aromatic rings with specific orientations due to amide⋯amide hydrogen bonds. This arrangement affects the molecule's physical properties and reactivity. The detailed structural analysis is supported by X-ray diffraction methods, highlighting the importance of fluorine atoms in dictating molecular geometry and intermolecular interactions (Niall Hehir & John F. Gallagher, 2023).

Aplicaciones Científicas De Investigación

Cellular Proliferation in Tumors

N-(2,5-dimethoxyphenyl)-2,6-difluorobenzamide and its derivatives, such as 18F-ISO-1, have been explored for their potential in assessing cellular proliferation in tumors using PET imaging. This approach aims to evaluate the proliferative status of solid tumors, linking the uptake of these compounds with proliferation markers like Ki-67. The safe administration doses and the significant correlation between uptake values and Ki-67 levels indicate the potential of these compounds for clinical trials in imaging tumor proliferation, offering insights into tumor aggressiveness and response to therapy (Dehdashti et al., 2013).

Antioxidant Capacity Enhancement

Studies have also investigated the role of compounds structurally related to N-(2,5-dimethoxyphenyl)-2,6-difluorobenzamide in enhancing antioxidant capacities. For instance, the laccase-mediated oxidation of 2,6-dimethoxyphenol has been shown to produce dimers with higher antioxidant capacities than the starting substrate. This process underscores the potential of these compounds in the development of bioactive compounds with improved antioxidant activities, offering applications in nutritional supplements and pharmaceuticals (Adelakun et al., 2012).

Drug Metabolism and Safety

Another area of research focuses on the metabolic pathways and safety profiles of substances related to N-(2,5-dimethoxyphenyl)-2,6-difluorobenzamide, including the NBOMe compounds. Understanding the cytochrome P450 enzymes involved in their metabolism can provide essential information on potential drug-drug interactions and the safety of using these compounds, particularly in clinical settings or as recreational substances. This research contributes to the broader knowledge of how structurally similar compounds are metabolized in the human body, aiding in the development of safer therapeutic agents (Nielsen et al., 2017).

Material Science and Engineering

In material science, polymorphs of compounds structurally related to N-(2,5-dimethoxyphenyl)-2,6-difluorobenzamide have been explored for their unique structural, thermal, and mechanical properties. Research into polymorphs, such as those of N-(3,5-difluorophenyl)-2,4-difluorobenzamide, reveals the importance of short, linear C-H⋯F intermolecular interactions. Such studies are crucial for designing new materials with specific mechanical properties, applicable in various industrial and technological fields (Mondal et al., 2017).

Mecanismo De Acción

Target of Action

N-(2,5-dimethoxyphenyl)-2,6-difluorobenzamide is a type of benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological, and potential drug industries . .

Mode of Action

Benzamides have been reported to exhibit various biological activities, including antioxidant, antibacterial, anti-fungal, anti-hsv, analgesic, and anti-inflammatory effects . The specific interactions of this compound with its targets and the resulting changes are yet to be fully understood.

Biochemical Pathways

Benzamides have been reported to exhibit antioxidant activity, suggesting that they may interact with oxidative stress-related pathways .

Pharmacokinetics

A related compound, 25b-nbf, was found to be extensively metabolized into 33 metabolites via hydroxylation, o-demethylation, bis-o-demethylation, n-debenzylation, glucuronidation, sulfation, and acetylation after incubation with pooled human hepatocytes . The metabolism of 25B-NBF was catalyzed by several cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes .

Result of Action

Benzamides have been reported to exhibit antioxidant and antibacterial activities, suggesting that they may exert protective effects against oxidative stress and bacterial infections .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2NO3/c1-20-9-6-7-13(21-2)12(8-9)18-15(19)14-10(16)4-3-5-11(14)17/h3-8H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOMNEOBFNNKQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzamide, N-(2,5-dimethoxyphenyl)-2,6-difluoro- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

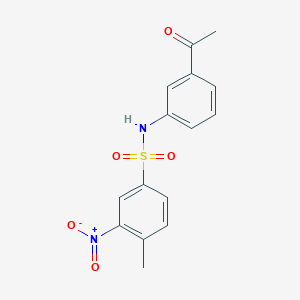

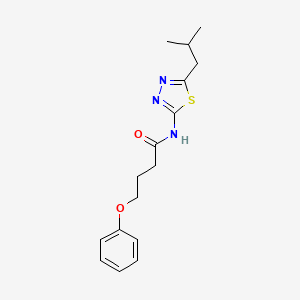

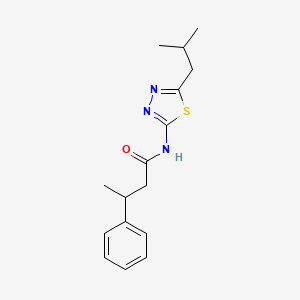

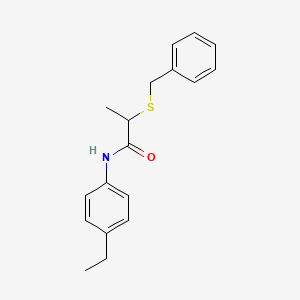

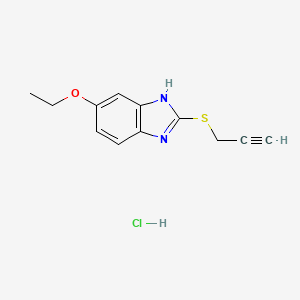

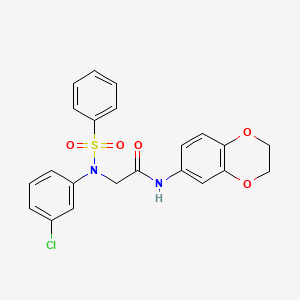

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]-3-phenylpropanamide](/img/structure/B4022495.png)

![2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B4022496.png)

![methyl (5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4022523.png)

![2-{(2-methylbenzyl)[(4-methyl-1H-imidazol-5-yl)methyl]amino}ethanol](/img/structure/B4022542.png)

![N-{2-[({2-[(4-methoxyphenyl)amino]-1-methyl-2-oxoethyl}amino)carbonyl]phenyl}-2-furamide](/img/structure/B4022547.png)

![3-(4-fluorophenyl)-N-{2-[(2-methylbenzyl)thio]ethyl}acrylamide](/img/structure/B4022553.png)

![2-[4-(2-chloro-6-fluorobenzyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B4022559.png)

![1-[(4-methylphenyl)sulfonyl]-N-3-pyridinyl-3-piperidinecarboxamide](/img/structure/B4022601.png)